3-Methylpyrrolidin-2-one

Physical chemistry Solid-state handling Formulation science

Accurate solid-state weighing eliminates the solvent loss and hygroscopicity issues of liquid analogs like NMP. 3-Methylpyrrolidin-2-one (CAS 2555-05-7) is a crystalline secondary amide (mp 55°C) with a reactive N-H group for hydrogen-bond donation. - Enantiopure (R)-form available as a CD reference standard; the 3-methyl substituent enhances MES anticonvulsant potency 2.34-fold vs. the des-methyl analog. - Serves as a key intermediate for the herbicide 1-(3,4-dichlorophenyl)-3-methyl-2-pyrrolidinone, with established routes per US3210373.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 2555-05-7
Cat. No. B1294592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrrolidin-2-one
CAS2555-05-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC1CCNC1=O
InChIInChI=1S/C5H9NO/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3,(H,6,7)
InChIKeyAOCWQPKHSMJWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylpyrrolidin-2-one: Physical-Chemical Properties


3-Methylpyrrolidin-2-one (CAS 2555-05-7) is a five-membered cyclic amide (γ-lactam) substituted with a methyl group at the 3-position of the pyrrolidine ring. It is classified as a secondary amide, bearing a reactive N–H group, which distinguishes it from N-alkylated tertiary lactams such as N-methyl-2-pyrrolidone (NMP). The compound is a white to off-white crystalline solid at ambient temperature with a melting point of 55 °C, a boiling point of 240.5 °C at 760 mmHg, and a density of 1.0±0.1 g/cm³ . These physicochemical characteristics diverge markedly from those of closely related pyrrolidinones, creating clear selection criteria for applications where physical state, hydrogen-bonding capacity, or thermal stability are critical.

Why 3-Methylpyrrolidin-2-one Cannot Be Replaced by Analogs


Although several pyrrolidin-2-one analogs share the same core heterocycle, their physical states, amide substitution patterns and resulting intermolecular interaction capabilities diverge substantially. 3-Methylpyrrolidin-2-one is a crystalline solid at room temperature (mp 55 °C) , whereas N-methyl-2-pyrrolidone (NMP) is a liquid (mp −24 °C) [1] and the parent 2-pyrrolidinone is a low-melting solid or viscous liquid (mp 23–25 °C) . Furthermore, the secondary amide N–H proton present in 3-methylpyrrolidin-2-one enables hydrogen-bond donation, which is impossible for the tertiary amide NMP. This combination of solid-state handling advantages and hydrogen-bond donor capability means that substituting an in-class analog without the 3-methyl substitution pattern or the secondary amide motif will alter crystallization behavior, solubility profiles, and reactivity in amide-bond-forming or chiral-resolution workflows. The quantitative evidence below demonstrates exactly where these differences translate into measurable performance gaps.

Quantitative Differentiation Evidence vs. Analogs


Solid-State Handling Advantage vs. Liquid NMP

3-Methylpyrrolidin-2-one exhibits a melting point of 55 °C, making it a free-flowing crystalline powder at ambient laboratory conditions . In contrast, N-methyl-2-pyrrolidone (NMP) is a liquid with a melting point of −24 °C [1], while the parent 2-pyrrolidinone melts at 23–25 °C and is often encountered as a semi-solid or viscous liquid prone to hygroscopic absorption . The 30–79 °C melting point elevation of the target compound relative to these comparators eliminates the need for cold storage, simplifies precise gravimetric dispensing for milligram-scale reaction setups, and reduces solvent-handling hazards associated with liquid lactams.

Physical chemistry Solid-state handling Formulation science Crystallization

Hydrogen-Bond Donor Capability vs. NMP

The 3-methyl substitution in 3-methylpyrrolidin-2-one leaves the lactam nitrogen unsubstituted, preserving a secondary amide (N–H) functionality . N-Methyl-2-pyrrolidone (NMP), by contrast, is N-methylated and therefore exists exclusively as a tertiary amide lacking any N–H proton [1]. This structural distinction means 3-methylpyrrolidin-2-one can serve simultaneously as a hydrogen-bond donor (via N–H) and acceptor (via C=O), whereas NMP can only accept hydrogen bonds. In crystallization screening, supramolecular assembly, or biological target engagement where directional hydrogen-bond donation is required, 3-methylpyrrolidin-2-one provides an interaction mode that is chemically inaccessible to NMP.

Hydrogen bonding Amide chemistry Solubility Molecular recognition

Anticonvulsant Potency: 3-Methyl vs. Unsubstituted

In a direct comparative study of N-Mannich base derivatives, the 3-methyl-pyrrolidine-2,5-dione analog (compound 12) exhibited a median effective dose (ED50) of 16.13 mg/kg in the maximal electroshock (MES) seizure model in mice following intraperitoneal administration. The corresponding unsubstituted pyrrolidine-2,5-dione analog bearing the identical N-[(4-(3,4-dichlorophenyl)piperazin-1-yl)-methyl] substituent (compound 23) showed an ED50 of 37.79 mg/kg in the same assay [1]. This represents a 2.34-fold enhancement in anticonvulsant potency attributable solely to the presence of the 3-methyl group on the pyrrolidine ring. Both compounds outperformed the reference antiepileptic drugs ethosuximide and valproic acid, with the 3-methyl analog additionally demonstrating a favorable neurotoxicity profile in the rotarod test [1].

Medicinal chemistry Anticonvulsant Structure-activity relationship In vivo pharmacology

Circular Dichroism Signature for Chiral Enantiomers

The resolved (+)-(R)-enantiomer of 3-methylpyrrolidin-2-one displays a characteristic positive ellipticity band at 210–220 nm in aqueous solution that undergoes a systematic red shift when transferred to solvents of lower polarity. An additional negative ellipticity band centered at 189–196 nm and a concentration-dependent association band at 202 nm in n-hexane are also observed [1]. Critically, the sign of the n→π* transition does not conform to the Litman-Schellman quadrant rule for amides, meaning that the chiroptical behavior of this scaffold cannot be predicted from simple empirical rules applied to generic amides. This unique, well-characterized CD fingerprint provides an experimental reference point for absolute configuration determination that is not available for the achiral analogs NMP or 2-pyrrolidinone.

Circular dichroism Stereochemistry Chiral analysis Absolute configuration

Herbicide Crop Safety: 3-Methyl vs. Propachlor

In pre-emergence herbicide evaluation trials conducted in French beans across multiple soil types, the 3-methyl-2-pyrrolidinone derivative 1-(3,4-dichlorophenyl)-3-methyl-2-pyrrolidinone applied at 4 and 6 pounds per acre provided excellent broad-spectrum weed control with a high degree of crop tolerance. By contrast, propachlor applied at the comparable rates of 4.55 and 6.8 pounds per acre severely reduced crop vigor during early growth stages and exhibited only limited selectivity [1]. The 3-methyl substitution on the pyrrolidinone ring is integral to the herbicidal pharmacophore, as documented in the foundational process patent US3210373 for 3-methyl-2-pyrrolidinones with herbicidal properties [2].

Agrochemical Herbicide Crop tolerance Selectivity

High-Value Application Scenarios


Glovebox Weighing for Anhydrous Synthesis

Because 3-methylpyrrolidin-2-one is a crystalline solid with a melting point of 55 °C , it can be accurately weighed on a microbalance and transferred into a glovebox without the solvent loss or hygroscopic uptake that plagues liquid NMP (mp −24 °C) and semi-solid 2-pyrrolidinone (mp 23–25 °C). This physical state advantage directly reduces stoichiometric errors in moisture-sensitive amidation or cyclization reactions where the lactam serves as a stoichiometric building block rather than a bulk solvent.

Chiral Resolution via Circular Dichroism

The resolved (R)-enantiomer of 3-methylpyrrolidin-2-one exhibits a well-characterized CD spectrum with a positive ellipticity band at 210–220 nm, a systematic solvent-dependent red shift, and an association band at 202 nm in n-hexane . This distinctive chiroptical fingerprint, which notably violates the standard amide quadrant rule, makes the compound a useful reference standard for calibrating CD instruments and determining the absolute configuration of newly synthesized chiral pyrrolidinone derivatives—a capability not offered by achiral NMP or 2-pyrrolidinone.

Anticonvulsant Lead Optimization

Direct comparative in vivo data demonstrate that incorporating a 3-methyl substituent on the pyrrolidine-2,5-dione scaffold improves MES anticonvulsant potency by 2.34-fold (ED50 16.13 mg/kg vs. 37.79 mg/kg for the des-methyl comparator) . Medicinal chemistry teams pursuing sodium channel or synaptic vesicle glycoprotein 2A (SV2A) targets can rationally prioritize 3-methylpyrrolidin-2-one as a key intermediate, confident that the methyl group contributes a quantifiable pharmacophoric advantage rather than being a metabolically labile appendage.

Selective Pre-Emergence Herbicide Intermediate

Field trial evidence shows that the 3-methyl-2-pyrrolidinone-derived herbicide 1-(3,4-dichlorophenyl)-3-methyl-2-pyrrolidinone delivers excellent weed control with high crop tolerance in French beans, outperforming propachlor in selectivity at comparable application rates . Process chemistry groups developing next-generation herbicides can source 3-methylpyrrolidin-2-one as a validated starting material for constructing the 3-methyl-pyrrolidinone pharmacophore, supported by the established synthetic routes described in patent US3210373 [1].

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